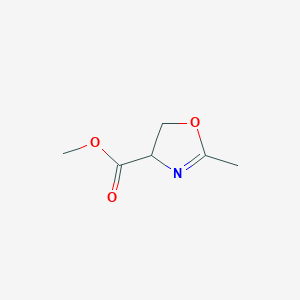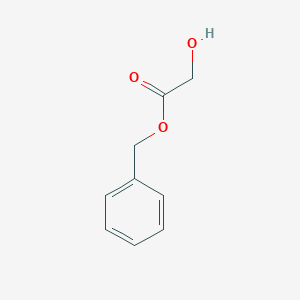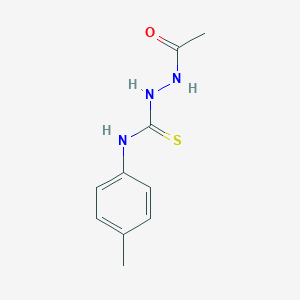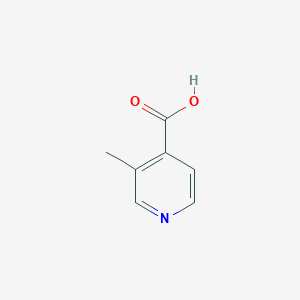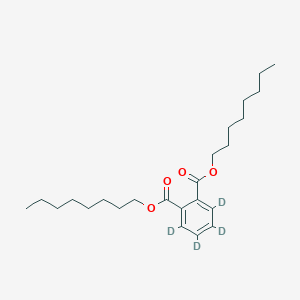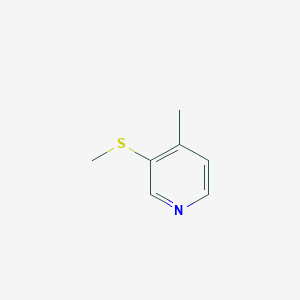
Proligestone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proligestone has several scientific research applications, including:
Veterinary Medicine: It is used to control estrus and treat hypersexuality in dogs and cats.
Endocrinology: This compound is studied for its effects on the endocrine system, particularly its role as a progestogen.
Reproductive Biology: This compound is used in studies related to reproductive biology, including its effects on the estrous cycle and fertility.
Mecanismo De Acción
Proligestone ejerce sus efectos actuando como un progestágeno, lo que significa que es un agonista del receptor de progesterona . Al unirse a estos receptores, this compound imita los efectos de la progesterona natural, regulando el ciclo estral y las funciones reproductivas en animales . Los objetivos moleculares y las vías implicadas incluyen el receptor de progesterona y las vías de señalización asociadas que mantienen el endometrio y regulan las hormonas reproductivas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Proligestone functions as a progestogen, acting as an agonist of the progesterone receptor (PR). This interaction is crucial in regulating various reproductive processes. This compound binds to the progesterone receptor, mimicking the effects of natural progesterone . This binding leads to alterations in the transcription of DNA, resulting in changes in cellular metabolism that are similar to those caused by progesterone . The compound interacts with enzymes and proteins involved in the hypothalamic-pituitary-adrenocortical axis, influencing glucose homeostasis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to suppress the hypothalamic-pituitary-adrenocortical axis, leading to decreased production of adrenocorticosteroids . This suppression can result in insulin resistance and changes in glucose metabolism . Additionally, this compound can cause changes in the expression of genes involved in reproductive processes, leading to the suppression of estrus in animals .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the progesterone receptor, which is a nuclear receptor. This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . This compound’s interaction with the progesterone receptor results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, thereby reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . This inhibition prevents ovulation and maintains the animal in a state of anestrus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long-lasting effects when administered as an injection . The duration of anestrus induced by this compound can vary, with some animals remaining in anestrus for up to three years . Long-term use of this compound can lead to adverse effects such as cystic endometrial hyperplasia, pyometra, and mammary enlargement . These effects are generally reversible upon discontinuation of the treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 10 to 33 mg/kg, depending on the body weight of the animal . Higher doses can lead to more pronounced suppression of estrus, but may also increase the risk of adverse effects such as diabetes mellitus, acromegaly, and adrenocortical suppression . It is important to monitor animals for any signs of toxicity or adverse reactions when administering high doses of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose homeostasis and the hypothalamic-pituitary-adrenocortical axis . It interacts with enzymes such as 17α-hydroxyprogesterone and progesterone, influencing their activity and leading to changes in metabolic flux . The compound’s effects on glucose metabolism are particularly significant, as it can induce insulin resistance and alter glucose levels in the blood .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to transport proteins and receptors . Once administered, it is distributed throughout the body, with a particular affinity for reproductive tissues . The compound’s distribution is influenced by its binding to the progesterone receptor, which facilitates its localization to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it binds to the progesterone receptor . This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . The compound’s localization to the nucleus is facilitated by its ability to cross the cell membrane and interact with nuclear receptors .
Métodos De Preparación
Proligestone se sintetiza a partir de 14α-hidroxiandrostendiona, que se prepara por hidroxilación selectiva de androstendiona por el hongo Curvularia lunata . La ruta sintética implica proteger el grupo 3-oxo-delta-4 de la 14α-hidroxiandrostendiona, seguido de una serie de reacciones químicas para formar el acetal cíclico con propionaldehído . Los métodos de producción industrial suelen implicar pasos similares, pero a mayor escala, asegurando la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Proligestone experimenta diversas reacciones químicas, incluyendo:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones en Investigación Científica
This compound tiene varias aplicaciones en investigación científica, incluyendo:
Medicina Veterinaria: Se utiliza para controlar el estro y tratar la hipersexualidad en perros y gatos.
Endocrinología: This compound se estudia por sus efectos en el sistema endocrino, particularmente su papel como progestágeno.
Biología Reproductiva: This compound se utiliza en estudios relacionados con la biología reproductiva, incluyendo sus efectos en el ciclo estral y la fertilidad.
Comparación Con Compuestos Similares
Proligestone es similar a otros progestágenos sintéticos, como el acetato de megestrol y el acetato de medroxiprogesterona . tiene propiedades únicas que lo hacen particularmente útil en medicina veterinaria:
Acetato de Megestrol: Al igual que this compound, el acetato de megestrol se utiliza para controlar el estro y tratar la hipersexualidad en animales.
Acetato de Medroxiprogesterona: Este compuesto también se utiliza para fines similares, pero this compound tiene una estructura química diferente que proporciona propiedades farmacológicas distintas.
Otros compuestos similares incluyen el hexanoato de hidroxiprogesterona y el norgestomet .
Propiedades
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-85-0 | |
| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proligestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proligestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLIGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

